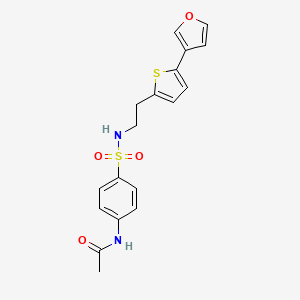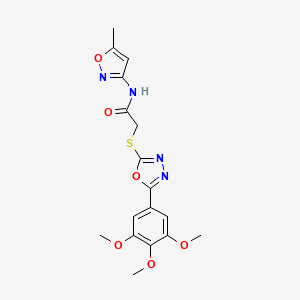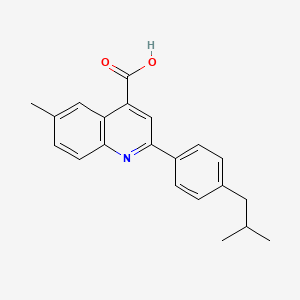![molecular formula C10H17ClN2O B2493957 1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride CAS No. 2287312-05-2](/img/structure/B2493957.png)
1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of bicyclic and piperidine derivatives often involves intricate synthetic pathways. One notable method for synthesizing chiral bicyclic piperidine derivatives is the diastereoselective ring expansion of the azabicyclo[3.3.0]octane system, leading to high diastereoselectivity and further modification into α-amino ketones and 3-hydroxypiperidines through Grignard addition or reduction processes (Wilken et al., 1997). Additionally, aminoalkylation of [1.1.1]propellane has been shown to directly access high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating a mild reaction condition that tolerates various functional groups, which is crucial for incorporating pharmaceutically relevant amines (Hughes et al., 2019).
Molecular Structure Analysis The molecular structure of such compounds often requires detailed analysis through techniques like crystal structure analysis, which provides insights into the configuration and conformation of the molecules. For instance, the heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one was characterized by IR, 1H NMR, and single-crystal X-ray diffraction, showcasing the importance of structural analysis in understanding the chemical and biological properties of such compounds (Lv et al., 2019).
Chemical Reactions and Properties The chemical reactivity and properties of bicyclic piperidines and related compounds are diverse. Synthesis pathways often involve reactions like oxidative decarboxylation, beta-iodination of amino acids, or multi-step syntheses involving cyclocondensation reactions, showcasing the compounds' versatile reactivity (Boto et al., 2001).
Physical Properties Analysis The physical properties of such compounds, including solubility, melting points, and crystalline structures, are crucial for their application in medicinal chemistry. For example, the study on the synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes highlights the importance of diastereoselective asymmetric enolate functionalization in obtaining compounds with specific physical properties suitable for pharmaceutical applications (Wong et al., 2019).
Chemical Properties Analysis The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modifications, are key aspects of research. The generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines as potential substance P antagonists through cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives followed by reductive opening of the lactone-bridged adducts is an example of exploring the chemical properties for therapeutic purposes (Wu et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Development of Bicyclic Compounds : Aminoalkylation of [1.1.1]Propellane has been developed to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This method tolerates various functional groups and incorporates pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Synthesis of Bicyclo[1.1.1]pentan-1-amine : A new route to synthesize bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane has been explored. This approach offers a flexible and scalable alternative to synthesize this amine, which is an important moiety in medicinal chemistry (Goh et al., 2014).
Exploring 3-Hydroxypiperidines Synthesis : The synthesis of new, chiral bicyclic 3-hydroxypiperidines has been achieved from β-amino alcohols. This study demonstrates a high diastereoselective ring expansion to obtain chiral piperidine derivatives, showing the potential in synthesizing complex bicyclic structures (Wilken et al., 1997).
Pharmaceutical Research and Bioisostere Development
Phosphocholine Conjugation in Hepatitis C Inhibitors : During a study to identify inhibitors of the hepatitis C virus, a bicyclo[1.1.1]pentane was introduced to improve metabolic stability. This study revealed an unexpected in vivo conjugation pathway, highlighting the potential role of bicyclic moieties like 1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one; hydrochloride in drug metabolism (Zhuo et al., 2016).
Utilization in Synthesizing Anticancer Agents : The synthesis of 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl) -4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One and its evaluation against bone cancer cell lines demonstrate the potential of bicyclic compounds in developing new anticancer agents (Lv et al., 2019).
Photochemical and Catalytic Transformations
Photochemical Conversion to Bicyclo[3.1.1]heptan-1-amines : A study reported the conversion of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines through a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical. This method represents a novel way to transform the bicyclo[1.1.1]pentane skeleton into complex primary amine building blocks (Harmata et al., 2021).
Vapor-phase Synthesis over SiO2 Catalysts : Research into the vapor-phase dehydration of 5-amino-1-pentanol to produce piperidine over various oxide catalysts like SiO2 shows the potential of using silica-based catalysts in the synthesis of piperidine derivatives, which may include compounds like 1-(3-Amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one; hydrochloride (Tsuchiya et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;/h1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBFIRIVSZZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)


![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)
